Molecular Weight and Predicted LogP: Enhanced Lipophilicity vs. Unsubstituted 1-(Methylsulfonyl)piperazine
The addition of a methyl group to the piperazine ring in 1-Methanesulfonyl-3-methyl-piperazine increases its molecular weight by approximately 14 g/mol (from 164.23 to 178.26 g/mol) compared to the unsubstituted analog, 1-(methylsulfonyl)piperazine [1]. This structural change is predicted to increase its lipophilicity (cLogP). While specific experimental LogP values for the target compound are not publicly available, the increase in carbon count and the presence of an additional alkyl group consistently elevate LogP by approximately 0.5–1.0 units based on class-level inference from the sulfonylpiperazine SAR [2].
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 178.26 g/mol; cLogP: Predicted to be ~0.5-1.0 units higher than comparator. |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperazine (CAS 55276-43-2). Molecular Weight: 164.23 g/mol. |
| Quantified Difference | Molecular weight increase of 14.03 g/mol (8.5%). |
| Conditions | Predicted based on structural analysis and class-level SAR. |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability, a critical factor for CNS penetration and oral bioavailability in drug discovery programs.
- [1] ChemWhat. 1-METHANESULFONYL-PIPERAZINE CAS#: 55276-43-2. Chemical & Physical Properties. View Source
- [2] Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. View Source
